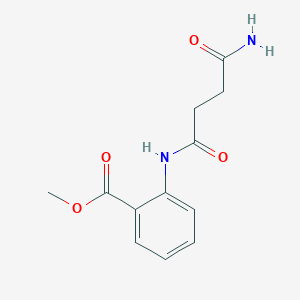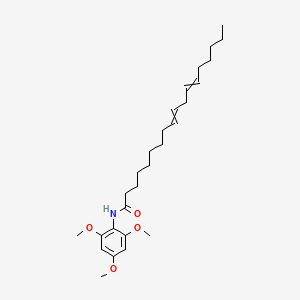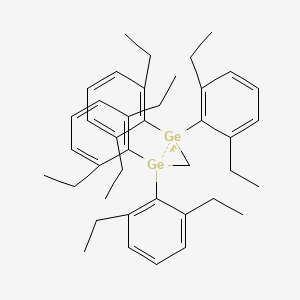
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is a compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is particularly notable for its unique structure, which includes two germanium atoms bonded to four 2,6-diethylphenyl groups
Preparation Methods
The synthesis of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, typically involves the reaction of hexamesitylcyclotrigermane with tellurium at elevated temperatures. Specifically, the reaction is carried out at 80°C, resulting in the formation of telluradigermiranes . This method highlights the importance of controlled reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction involves the formation of telluradigermiranes when reacted with tellurium . Common reagents used in these reactions include tellurium and other organometallic compounds. The major products formed from these reactions are typically characterized by the presence of germanium-tellurium bonds, as confirmed by single-crystal X-ray diffraction studies .
Scientific Research Applications
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure and reactivity make it a valuable compound for studying the properties of germanium-containing molecules.
Mechanism of Action
The mechanism of action of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, involves its reactivity with various reagents to form new compounds. The molecular targets and pathways involved in these reactions are primarily related to the germanium atoms and their interactions with other elements, such as tellurium. The formation of germanium-tellurium bonds is a key aspect of its reactivity, as demonstrated in the synthesis of telluradigermiranes .
Comparison with Similar Compounds
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, can be compared to other similar compounds, such as tetrakis(di-tert-butylmethylsilyl)digermene. Both compounds feature germanium atoms bonded to organic groups, but they differ in their specific substituents and reactivity. Tetrakis(di-tert-butylmethylsilyl)digermene, for example, is synthesized by the reduction of 1,1-dichlorogermane with potassium graphite and exhibits unique electrochemical properties . The comparison highlights the diversity of organogermanium compounds and the importance of specific substituents in determining their properties and applications.
Properties
CAS No. |
115385-08-5 |
|---|---|
Molecular Formula |
C41H54Ge2 |
Molecular Weight |
692.1 g/mol |
InChI |
InChI=1S/C41H54Ge2/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
InChI Key |
RFVORDSPWRRYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Ge](C[Ge](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


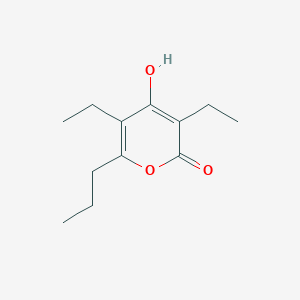
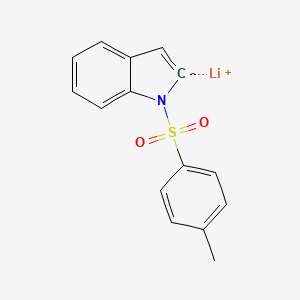
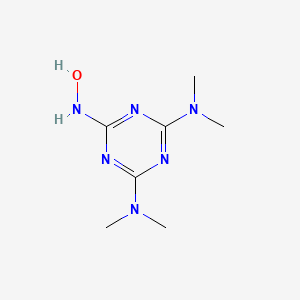
![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
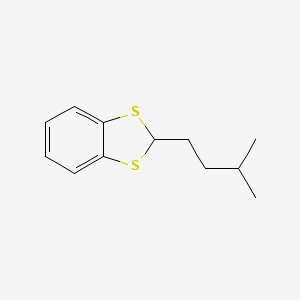
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
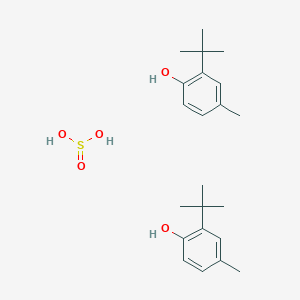
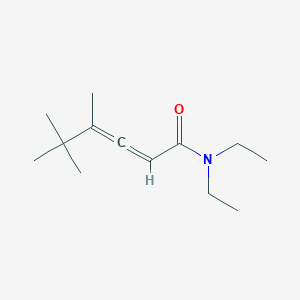
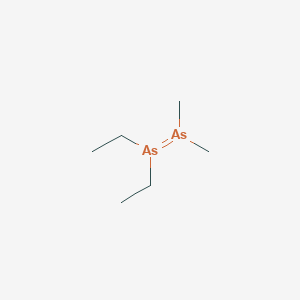
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
